(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
CAS No.: 1416444-68-2
Cat. No.: VC2943142
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416444-68-2 |
|---|---|
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
| Standard InChI Key | KKFSVQAEKAPAJT-SECBINFHSA-N |
| Isomeric SMILES | CC1(CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C)C |
| SMILES | CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is an organic compound classified as a morpholine derivative with multiple functional groups. It is identified by the CAS number 1416444-68-2 . The compound features a morpholine ring as its core structure with several key substituents that define its chemical behavior and potential applications. This particular compound possesses the R configuration at the 6-position, indicating a specific three-dimensional arrangement that is essential for its biological activity .
Chemical Properties
Structural Nomenclature
The compound has several synonyms in scientific literature, including:
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(R)-TERT-BUTYL 6-(HYDROXYMETHYL)-2,2-DIMETHYLMORPHOLINE-4-CARBOXYLATE
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TERT-BUTYL (6R)-6-(HYDROXYMETHYL)-2,2-DIMETHYLMORPHOLINE-4-CARBOXYLATE
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4-Morpholinecarboxylic acid, 6-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (6R)-
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tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
These nomenclature variations all describe the same chemical entity, with different systems prioritizing different structural features.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves multiple steps from readily available precursors. The stereochemistry at the 6-position is crucial, requiring stereoselective synthetic methods to ensure the correct configuration. These approaches often employ chiral starting materials or catalysts to control the stereochemical outcome of key reactions.
Industrial Production
Industrial production of this compound may utilize large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The optimization of reaction conditions, including temperature, pressure, solvent systems, and catalyst loadings, is essential for achieving high yields and purities. Quality control measures are implemented to ensure consistent stereochemical purity, which is critical for applications in pharmaceutical research.
Reaction Conditions
A key synthesis route for morpholine derivatives similar to (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate may involve reagents such as di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) . While this specific reaction example describes a related compound, the principles can be applied to the synthesis of our target molecule, with appropriate modifications to achieve the desired stereochemistry.
Mechanisms of Action and Molecular Interactions
Binding Interactions
The mechanism of action for (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves interactions with enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of target proteins, while the morpholine ring provides structural stability. These interactions are critical for the compound's biological activities and determine its specificity for particular targets.
Stereochemical Importance
The R configuration at the 6-position is likely crucial for proper spatial orientation of the hydroxymethyl group and optimal interactions with biological targets. This stereochemical feature ensures that the compound can adopt the correct three-dimensional conformation required for activity, distinguishing it from other stereoisomers that may have different or reduced activities.
Comparative Analysis with Related Compounds
Stereoisomeric Comparisons
Similar compounds, such as (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate, share similar structural features with the R isomer but may exhibit different biological activities due to the altered stereochemistry. Comparative studies of these stereoisomers can provide valuable insights into the importance of three-dimensional structure for specific biological targets and guide the development of more selective compounds.
Structural Analogues
Other morpholine derivatives with variations in substitution patterns can be compared to (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate to establish structure-activity relationships. Compounds such as rel-(2S,6R)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate and (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate offer useful comparisons, though they differ in key structural elements.
| Compound | Key Structural Differences | Potential Impact on Activity |
|---|---|---|
| (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | Reference compound | Baseline activity |
| (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | Opposite stereochemistry at C-6 | Potentially altered receptor binding |
| rel-(2S,6R)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate | Methyl instead of hydroxymethyl at C-6 | Reduced hydrogen bonding capability |
| (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl at C-2 instead of C-6 | Different spatial orientation of hydrogen bonding groups |
Functional Group Modifications
The hydroxymethyl group in (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can be modified to create derivatives with potentially enhanced properties. Modifications might include esterification, etherification, or oxidation to aldehydes or carboxylic acids. Each modification would alter the compound's physicochemical properties and potentially its biological activities, providing opportunities for optimization.
Research Applications and Future Directions
Current Research Status
As of April 2025, (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is primarily being investigated for its antimicrobial properties and potential applications in medicinal chemistry. The compound serves as a valuable building block for the synthesis of more complex molecules with targeted biological activities. Its well-defined stereochemistry and functional group pattern make it suitable for structure-based drug design approaches.
Synthetic Methodology Advancements
Improvements in the synthetic methodology for preparing (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate could focus on more efficient stereoselective approaches, greener reaction conditions, and scalable processes suitable for industrial applications. Continuous flow chemistry and biocatalytic approaches represent promising avenues for more sustainable production of this valuable compound.
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